molecular formula C7H15N3O B1284740 4-(3-Aminopropyl)piperazin-2-one CAS No. 917562-07-3

4-(3-Aminopropyl)piperazin-2-one

Cat. No.: B1284740
CAS No.: 917562-07-3
M. Wt: 157.21 g/mol
InChI Key: RRUDNGHRYYEPSK-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)piperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with an aminopropyl group at the fourth position and a carbonyl group at the second position. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminopropyl)piperazin-2-one can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives such as N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted piperazinones with various functional groups.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)piperazin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3-aminopropyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-2-1-4-10-5-3-9-7(11)6-10/h1-6,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDNGHRYYEPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588434
Record name 4-(3-Aminopropyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-07-3
Record name 4-(3-Aminopropyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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